molecular formula C17H30O3 B14242307 acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol CAS No. 269409-66-7

acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol

Cat. No.: B14242307
CAS No.: 269409-66-7
M. Wt: 282.4 g/mol
InChI Key: FEZHWKXABSOSPA-RSAXXLAASA-N
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Description

Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.

Industrial Production Methods

. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.

Scientific Research Applications

Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Formic acid: A simpler carboxylic acid with similar acidic properties.

    Propionic acid: Another carboxylic acid with a slightly longer carbon chain.

    Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.

    Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.

Uniqueness

Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

269409-66-7

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol

InChI

InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1

InChI Key

FEZHWKXABSOSPA-RSAXXLAASA-N

Isomeric SMILES

CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O

Canonical SMILES

CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O

Origin of Product

United States

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